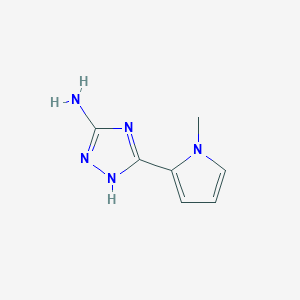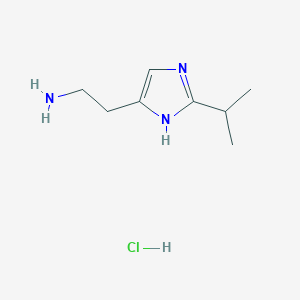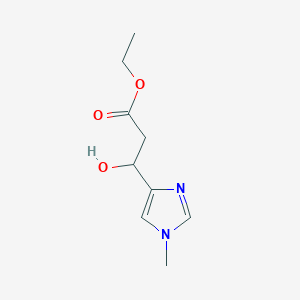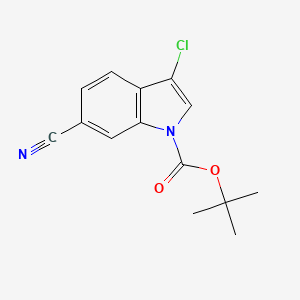
5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-2-pyrrolecarboxaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or alkylating agents can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-(1-methyl-2-pyrrolyl)isoxazole
- 2-(3-acetyl-1-pyrrolyl)-N-[1-[3-[(6-amino-5-nitro-2-pyridinyl)amino]propyl]-4-(4-ethylphenyl)-3-pyrrolyl]acetamide
Uniqueness
5-Amino-3-(1-methyl-2-pyrrolyl)-1H-1,2,4-triazole is unique due to its specific triazole-pyrrole fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9N5 |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
5-(1-methylpyrrol-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H9N5/c1-12-4-2-3-5(12)6-9-7(8)11-10-6/h2-4H,1H3,(H3,8,9,10,11) |
Clave InChI |
APRRKDPQIMMOIB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1C2=NC(=NN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13663788.png)



![8-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663817.png)

![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)



![4-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13663856.png)



